4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one
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Overview
Description
4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological activities, it is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and methyl groups enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
4-hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H9NO2S/c1-5(8)3-9-4(7)6(5)2/h8H,3H2,1-2H3 |
InChI Key |
ZUFRNFKJVSAWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=O)N1C)O |
Origin of Product |
United States |
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